5-Chlorothiazole-2-carboxylic acid

Description

BenchChem offers high-quality 5-Chlorothiazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chlorothiazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

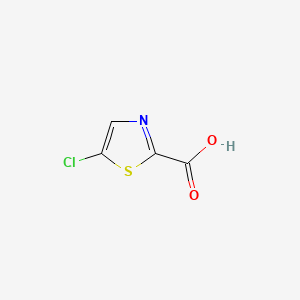

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFTYFVKMBSMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701631 | |

| Record name | 5-Chloro-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101012-16-2 | |

| Record name | 5-Chloro-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Chlorothiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-Chlorothiazole-2-carboxylic acid (CAS No: 101012-16-2). Due to the limited availability of extensive experimental data for this specific compound in publicly accessible literature, this guide combines reported data with theoretical predictions and analogous compound behavior to offer a thorough resource. All quantitative data is summarized in structured tables, and where available, detailed experimental protocols are provided. Visualizations for synthetic pathways and reactivity are included to facilitate understanding.

Core Chemical Properties

5-Chlorothiazole-2-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. Its chemical behavior is dictated by the interplay of these functional groups.

Table 1: Physicochemical Properties of 5-Chlorothiazole-2-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₄H₂ClNO₂S | [1] |

| Molecular Weight | 163.58 g/mol | [2] |

| CAS Number | 101012-16-2 | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available (predicted to be in the range of typical carboxylic acids, ~4-5) | [3] |

| Solubility | Data not available | - |

Note: The isomeric compound, 2-Chlorothiazole-5-carboxylic acid (CAS: 101012-12-8), has a reported melting point of 164.8-165.0°C and a boiling point of 370.2°C at 760 mmHg. These values are provided for comparative purposes only and should not be attributed to 5-Chlorothiazole-2-carboxylic acid.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds.

Table 2: Spectroscopic Data for 5-Chlorothiazole-2-carboxylic acid

| Technique | Data | Source |

| ¹H NMR | Spectrum available | [1] |

| ¹³C NMR | Predicted shifts: Carbonyl carbon (165-185 ppm), Thiazole ring carbons (100-175 ppm) | [4][5] |

| IR Spectroscopy | Predicted characteristic absorptions: O-H stretch (broad, 2500-3300 cm⁻¹), C=O stretch (1710-1760 cm⁻¹) | [3][6] |

| Mass Spectrometry | Predicted molecular ion peak (M⁺) at m/z ≈ 163 | [7][8] |

Experimental Protocols

General Synthetic Approach: Hantzsch Thiazole Synthesis Adaptation

A plausible synthetic route to 5-chlorothiazole-2-carboxylic acid could involve a modification of the Hantzsch thiazole synthesis. This would likely start from a halogenated β-ketoester or a related precursor.

Experimental Workflow: Hypothetical Synthesis

Protocol:

-

Cyclocondensation: A suitable α-halo-β-oxoester would be reacted with a thioamide (e.g., thioformamide) in a solvent such as ethanol. The reaction mixture is typically heated under reflux to facilitate the cyclization and formation of the thiazole ring, yielding an ester of 5-chlorothiazole-2-carboxylic acid.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This can be achieved by heating the ester in the presence of an aqueous acid (e.g., HCl) or a base (e.g., NaOH), followed by acidification to precipitate the final product.

-

Purification: The crude 5-Chlorothiazole-2-carboxylic acid can be purified by recrystallization from an appropriate solvent system.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and assess the purity of 5-Chlorothiazole-2-carboxylic acid.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

¹H NMR: Expect a singlet for the proton on the thiazole ring and a broad singlet for the carboxylic acid proton (typically >10 ppm).

-

¹³C NMR: Expect signals for the carbonyl carbon, and the carbons of the thiazole ring. The chemical shifts will be influenced by the chlorine and carboxylic acid substituents.[4][5]

-

Chromatographic Analysis

-

Objective: To determine the purity of 5-Chlorothiazole-2-carboxylic acid and to monitor reaction progress.

-

Technique: High-Performance Liquid Chromatography (HPLC) is a suitable method.[9]

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile is a common starting point for method development.

-

Detection: UV detection at a wavelength where the thiazole ring exhibits significant absorbance (e.g., around 254 nm).

Reactivity and Potential Applications

The reactivity of 5-Chlorothiazole-2-carboxylic acid is governed by the electrophilic nature of the carbonyl carbon, the acidity of the carboxylic proton, and the electronic properties of the chlorothiazole ring.

Logical Relationship of Reactivity

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification with alcohols, amide formation with amines, and salt formation with bases.

-

Chlorothiazole Ring: The chlorine atom at the 5-position can potentially undergo nucleophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the carboxylic acid group. Thiazole rings can also be involved in metal-catalyzed cross-coupling reactions.

The presence of both a carboxylic acid and a halogenated heterocyclic ring makes 5-Chlorothiazole-2-carboxylic acid a potentially valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of biological activities.[10]

Conclusion

This technical guide has synthesized the available information on 5-Chlorothiazole-2-carboxylic acid. While there is a notable lack of extensive experimental data for this specific compound, by combining the known spectral information with predicted properties and the established chemistry of related structures, a foundational understanding of its chemical nature can be established. Further experimental investigation is warranted to fully characterize its physical and chemical properties, which will be invaluable for its potential applications in research and development.

References

- 1. 5-CHLORO-THIAZOLE-2-CARBOXYLIC ACID(101012-16-2) 1H NMR [m.chemicalbook.com]

- 2. 5-Chloro-1,3-thiazole-2-carboxylic acid | C4H2ClNO2S | CID 53438974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. asianpubs.org [asianpubs.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]

- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chlorothiazole-2-carboxylic Acid (CAS: 101012-16-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiazole-2-carboxylic acid, with the Chemical Abstracts Service (CAS) number 101012-16-2, is a halogenated heterocyclic compound belonging to the thiazole family. Thiazole rings are significant pharmacophores present in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a chlorine atom and a carboxylic acid group to the thiazole scaffold offers unique electronic and structural properties, making it an intriguing building block for medicinal chemistry and drug discovery programs. This technical guide provides a comprehensive overview of the available scientific and technical data for 5-Chlorothiazole-2-carboxylic acid, focusing on its chemical properties, and potential applications for researchers in the field of drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of 5-Chlorothiazole-2-carboxylic acid are crucial for its handling, characterization, and application in synthetic chemistry. A summary of these properties is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimentally verified values for properties such as melting and boiling points are not consistently reported in the public domain.

| Property | Value | Source |

| CAS Number | 101012-16-2 | Multiple |

| Molecular Formula | C₄H₂ClNO₂S | [1] |

| Molecular Weight | 163.58 g/mol | [1] |

| IUPAC Name | 5-chloro-1,3-thiazole-2-carboxylic acid | [1] |

| Canonical SMILES | C1=C(SC(=N1)C(=O)O)Cl | [2] |

| InChI Key | JZFTYFVKMBSMFP-UHFFFAOYSA-N | [3] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | No data available | - |

| Storage Conditions | Store in a dark place, under an inert atmosphere, in a freezer at -20°C. | [4] |

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR | A single proton signal is expected for the hydrogen atom on the thiazole ring. The chemical shift of this proton and the carboxylic acid proton would be characteristic. |

| ¹³C NMR | Four distinct carbon signals are anticipated, corresponding to the three carbons of the thiazole ring and the carboxylic acid carbon. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |

| Infrared (IR) | The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and vibrations associated with the thiazole ring. |

Synthesis and Experimental Protocols

Detailed, experimentally validated protocols for the synthesis of 5-Chlorothiazole-2-carboxylic acid are not extensively reported in publicly accessible scientific literature. The synthesis of substituted thiazole-2-carboxylic acids can be complex, often involving multi-step procedures. A general conceptual workflow for the synthesis of such compounds is outlined below. It is important to emphasize that this is a generalized representation and a specific, optimized protocol for CAS 101012-16-2 is not available.

Caption: A generalized workflow for chemical synthesis.

A potential synthetic approach could involve the construction of the thiazole ring from appropriate acyclic precursors followed by functional group manipulations, or the modification of a pre-existing thiazole scaffold. Researchers seeking to synthesize this compound would likely need to develop a custom synthetic route based on established methods for analogous thiazole derivatives.

Applications in Drug Development

While there is a significant body of research on the biological activities of various thiazole derivatives, specific studies on 5-Chlorothiazole-2-carboxylic acid are scarce in the available literature. However, the structural motifs present in this molecule suggest several potential avenues for its application in drug discovery.

-

As a Scaffold: The 5-chlorothiazole-2-carboxylic acid core can serve as a versatile scaffold for the synthesis of compound libraries. The carboxylic acid group provides a convenient handle for amide bond formation, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

-

Potential Biological Targets: Thiazole-containing compounds have been reported to exhibit a wide range of biological activities, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory agents. The electronic properties conferred by the chlorine atom at the 5-position could influence the binding affinity and selectivity of derivatives for various biological targets.

The logical progression from a chemical scaffold to a potential drug candidate is illustrated in the following diagram.

Caption: From chemical scaffold to lead compound.

Conclusion and Future Directions

5-Chlorothiazole-2-carboxylic acid (CAS 101012-16-2) represents a chemical entity with potential for application in medicinal chemistry and drug discovery. However, the current body of publicly available, in-depth technical information is limited. There is a clear need for further research to establish reliable synthetic protocols, fully characterize its physicochemical and spectroscopic properties, and explore its biological activity profile. Future studies focusing on the synthesis of derivatives and their evaluation in various biological assays would be invaluable in unlocking the therapeutic potential of this and related chlorinated thiazole compounds. Researchers are encouraged to contribute to the scientific literature by publishing detailed experimental procedures and findings related to this compound.

References

- 1. 5-氯噻唑-2-羧酸_cas号101012-16-2_5-chloro-1,3-thiazole-2-carboxylic acid_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]

- 2. 5-Chloro-1,3-thiazole-2-carboxylic acid | C4H2ClNO2S | CID 53438974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-CHLORO-THIAZOLE-2-CARBOXYLIC ACID(101012-16-2) 1H NMR [m.chemicalbook.com]

- 4. 101012-16-2|5-Chlorothiazole-2-carboxylic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 5-Chlorothiazole-2-carboxylic Acid

This technical guide provides a comprehensive overview of a primary synthetic route for producing 5-chlorothiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic methodology, providing a plausible experimental protocol and quantitative data based on analogous reactions to facilitate its preparation in a laboratory setting.

Core Synthetic Pathway

A prominent and practical synthetic strategy for the preparation of 5-chlorothiazole-2-carboxylic acid involves a two-step process. The synthesis commences with the readily available ethyl 2-aminothiazole-5-carboxylate, which undergoes a Sandmeyer reaction to replace the amino group with a chloro group, yielding ethyl 5-chlorothiazole-2-carboxylate. Subsequent hydrolysis of the ester furnishes the desired 5-chlorothiazole-2-carboxylic acid.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of 5-chlorothiazole-2-carboxylic acid. The data is compiled from established procedures for similar transformations.

| Step | Reactant | Reagent(s) | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Product | Yield (%) |

| 1 | Ethyl 2-aminothiazole-5-carboxylate | NaNO₂, HCl, CuCl | Water, HCl (aq) | 0 - 5 | 1 - 2 | Ethyl 5-chlorothiazole-2-carboxylate | ~60-70 |

| 2 | Ethyl 5-chlorothiazole-2-carboxylate | NaOH, then HCl | Ethanol/Water | Reflux | 2 - 4 | 5-Chlorothiazole-2-carboxylic acid | >90 |

Experimental Protocols

Step 1: Synthesis of Ethyl 5-chlorothiazole-2-carboxylate

This procedure details the diazotization of ethyl 2-aminothiazole-5-carboxylate followed by a Sandmeyer reaction to introduce the chlorine atom.

-

Preparation of the Diazonium Salt:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve ethyl 2-aminothiazole-5-carboxylate in a solution of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 5-chlorothiazole-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Step 2: Synthesis of 5-Chlorothiazole-2-carboxylic acid

This protocol describes the hydrolysis of the ester to the final carboxylic acid.

-

Hydrolysis:

-

Dissolve the purified ethyl 5-chlorothiazole-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Acidification and Isolation:

-

After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate of 5-chlorothiazole-2-carboxylic acid will form.

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-chlorothiazole-2-carboxylic acid.

-

Dry the final product under vacuum.

-

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the logical workflow for the preparation of 5-chlorothiazole-2-carboxylic acid.

Caption: Synthetic pathway for 5-Chlorothiazole-2-carboxylic acid.

Caption: Experimental workflow for the synthesis.

An In-depth Technical Guide to 5-Chlorothiazole-2-carboxylic Acid and Its Derivatives for Researchers and Drug Development Professionals

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Among the vast family of thiazole derivatives, 5-Chlorothiazole-2-carboxylic acid and its related isomers, such as 2-chlorothiazole-5-carboxylic acid, serve as crucial building blocks for the development of novel therapeutic agents. The strategic placement of the chloro and carboxylic acid functionalities provides a versatile platform for chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide offers a comprehensive overview of 5-chlorothiazole-2-carboxylic acid and its derivatives, detailing their synthesis, biological activities, and mechanisms of action, with a focus on providing practical information for researchers and professionals in the field of drug discovery and development.

Chemical Properties and Synthesis

5-Chlorothiazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C₄H₂ClNO₂S. Its structure features a five-membered thiazole ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. The presence of these functional groups makes it a valuable intermediate for the synthesis of a variety of derivatives, primarily through modifications of the carboxylic acid moiety to form esters, amides, and other related compounds.

While specific literature on the synthesis of 5-chlorothiazole-2-carboxylic acid is not as abundant as for its 2-chloro-5-carboxylic acid isomer, the general principles of thiazole synthesis can be applied. A common route to thiazole-2-carboxylic acids involves the reaction of a thiourea with an α-halocarbonyl compound. For the synthesis of derivatives, the carboxylic acid can be converted to a more reactive acyl chloride, which can then be reacted with various nucleophiles such as amines or alcohols to yield the corresponding amides or esters.

Table 1: Physicochemical Properties of Chlorothiazole Carboxylic Acids

| Property | 5-Chlorothiazole-2-carboxylic Acid | 2-Chlorothiazole-5-carboxylic Acid |

| Molecular Formula | C₄H₂ClNO₂S | C₄H₂ClNO₂S |

| Molecular Weight | 163.58 g/mol | 163.58 g/mol |

| CAS Number | 53438974 | 101012-12-8 |

| Appearance | Solid | Solid |

| Melting Point | Not widely reported | 164.8-165.0 °C |

| Boiling Point | Not widely reported | 370.2 °C at 760 mmHg |

Biological Activities and Therapeutic Potential

Derivatives of chlorothiazole carboxylic acids have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the development of thiazole-based compounds as anticancer agents. These derivatives often function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.

One of the most prominent examples of a thiazole-containing anticancer drug is Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. The core of Dasatinib features a 2-aminothiazole-5-carboxamide moiety, highlighting the importance of this scaffold in kinase inhibition.

Recent studies have explored novel thiazole carboxamide derivatives as potential inhibitors of other kinases, such as c-Met. The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers several downstream signaling pathways involved in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of numerous cancers.

Table 2: Anticancer Activity of Selected Thiazole Carboxamide Derivatives

| Compound | Target/Cell Line | Activity (IC₅₀) | Reference |

| Dasatinib Analog (6d) | K562 (Leukemia) | Comparable to Dasatinib | [1] |

| MCF-7 (Breast Cancer) | 20.2 µM | [1] | |

| HT-29 (Colon Cancer) | 21.6 µM | [1] | |

| Thiazole-5-carboxamide (8c) | A549 (Lung Cancer) | 48% inhibition at 5 µg/mL | [2] |

| Thiazole-5-carboxamide (8f) | A549 (Lung Cancer) | 40% inhibition at 5 µg/mL | [2] |

| c-Met Inhibitor (51am) | A549 (Lung Cancer) | 0.83 µM | [3] |

| HT-29 (Colon Cancer) | 0.68 µM | [3] | |

| MDA-MB-231 (Breast Cancer) | 3.94 µM | [3] |

Antimicrobial Activity

Thiazole derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. The mechanism of action for these compounds can vary, with some inhibiting essential enzymes in microbial metabolic pathways. For instance, some thiazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

Table 3: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Class | Organism(s) | Activity (MIC) | Reference |

| Thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa, A. fumigatus, A. flavus | 6.25 - 12.5 µg/mL | [4] |

| 2-Phenylacetamido-thiazoles | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 µg/mL | [4] |

| Heteroaryl(aryl) thiazoles | E. coli, B. cereus, S. Typhimurium | 0.17 - >3.75 mg/mL | [5] |

| 5-Chloro-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | 1.56 - 6.25 µg/mL | [6] |

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

The c-Met signaling pathway is a key target for many thiazole-based anticancer agents. The following diagram illustrates a simplified representation of this pathway.

References

- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of Thiazole Carboxylic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid, this scaffold gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of thiazole carboxylic acid derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel pharmaceuticals.

Core Synthetic Strategies: The Hantzsch Synthesis and Beyond

The construction of the thiazole carboxylic acid core is most commonly achieved through the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of thiazole carboxylic acid derivatives, a typical starting material is an α-halo-β-ketoester, which upon reaction with a thioamide, yields the corresponding thiazole-4-carboxylate ester. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

A general workflow for the Hantzsch synthesis of thiazole carboxylic acids is depicted below.

Caption: General workflow for the Hantzsch synthesis of thiazole carboxylic acids.

Variations of this method allow for the introduction of diverse substituents at various positions of the thiazole ring, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[1][2][3][4][5]

Anticancer Activity: Targeting Key Signaling Pathways

Thiazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[6][7][8][9] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Induction of Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins. Thiazole carboxylic acid derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[10][11][12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[10][13][14]

Caption: Intrinsic apoptosis pathway modulated by thiazole carboxylic acid derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, many thiazole carboxylic acid derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[15] This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[9][16][17][18][19] By inhibiting CDKs, these compounds prevent the phosphorylation of target proteins required for the transition between different phases of the cell cycle, such as the G1/S or G2/M transitions, thereby blocking cell division.

Caption: Mechanism of cell cycle arrest induced by thiazole carboxylic acid derivatives.

Inhibition of MAPK/ERK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a critical signaling route that promotes cell proliferation and survival and is often hyperactivated in cancer.[12][20][21] Several thiazole-based compounds have been identified as inhibitors of this pathway, targeting key kinases such as BRAF and VEGFR-2.[20][22][23] By blocking the phosphorylation and activation of downstream components like ERK, these inhibitors can effectively suppress tumor growth.[20]

Caption: Inhibition of the MAPK/ERK signaling pathway by thiazole carboxylic acids.

Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer properties, thiazole carboxylic acids have also emerged as promising antimicrobial and anti-inflammatory agents.

Antimicrobial Effects

Derivatives of thiazole carboxylic acid have shown activity against a range of bacterial and fungal pathogens.[13] One of their key mechanisms of action is the inhibition of essential bacterial enzymes, such as metallo-β-lactamases (MBLs), which are responsible for conferring resistance to β-lactam antibiotics.[8] By inhibiting these enzymes, thiazole carboxylic acids can potentially restore the efficacy of existing antibiotics.

Anti-inflammatory Properties

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory response.[24] By blocking the production of pro-inflammatory prostaglandins, these molecules can alleviate inflammation.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected thiazole carboxylic acid derivatives from various studies.

Table 1: Anticancer Activity of Thiazole Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Dasatinib Analog (6d) | K562 (Leukemia) | Proliferation | < 1 | [6] |

| Compound 14 | BJAB (B-cell lymphoma) | Proliferation | Potent Inhibition | [15] |

| Compound 8c | A-549 (Lung) | Inhibition Assay | 48% inhibition at 5 µg/mL | [7][8] |

| Compound 3e | HCT-116 (Colon) | Growth Inhibition | 26.38% | [9] |

| Compound 2b | COLO205 (Colon) | MTS Assay | 30.79 | [25] |

| Compound 2a | HepG2 (Liver) | MTS Assay | 60.75 | [25] |

| Compound 51am | MKN-45 (Gastric) | Proliferation | Potent Inhibition | [26] |

| Compound 5b | MCF-7 (Breast) | MTT Assay | 0.2 | [10] |

| Compound 5k | MDA-MB-468 (Breast) | MTT Assay | 0.6 | [10] |

| Compound 5g | PC-12 (Pheochromocytoma) | MTT Assay | 0.43 | [10] |

| Compound 11b | HEPG-2 (Liver) | Proliferation | 0.11 | [16] |

| Compound 11b | MCF-7 (Breast) | Proliferation | 0.245 | [16] |

| Compound 11d | PC-3 (Prostate) | Proliferation | 0.23 | [16] |

Table 2: Enzyme Inhibitory Activity of Thiazole Carboxylic Acid Derivatives

| Compound ID | Target Enzyme | Assay Type | IC50 (µM) / Inhibition | Reference |

| Compound 2b | COX-1 | In vitro inhibition | 0.239 | [25] |

| Compound 2b | COX-2 | In vitro inhibition | 0.191 | [25] |

| Compound 2a | COX-2 | In vitro inhibition | 0.958 | [25] |

| Thiazolidine-4-carboxylic acid | IMP-1 (MBL) | In vitro inhibition | 34.7 | [8] |

| Compound 14 | Glyoxalase-I | In vitro inhibition | 2.5 | [14] |

| Compound 11b | CDK2 | In vitro inhibition | 0.416 | [16] |

| Compound 12u | CDK9 | In vitro inhibition | 0.007 | [18] |

Table 3: Antimicrobial Activity of Thiazole Carboxylic Acid Derivatives

| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Pyrazolylthiazole 2h | Gram-positive bacteria | Broth microdilution | 6.25 | [27] |

| Compound 4 | E. coli | MIC/MBC | 0.17/0.23 mg/mL | [2] |

| Compound 9 | B. cereus | MIC/MBC | 0.17/0.23 mg/mL | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for Hantzsch Thiazole Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone/ester (1 equivalent) and the thioamide (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.[1]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

-

Ester Hydrolysis (if applicable): To obtain the carboxylic acid, dissolve the purified thiazole ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., NaOH or KOH). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of 3-4. The thiazole carboxylic acid will precipitate out of the solution.

-

Final Purification: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][25][28]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6][25]

-

Compound Treatment: Prepare serial dilutions of the thiazole carboxylic acid derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[6][25][28]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6][28]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-1 and COX-2.[24][29][30][31]

-

Reagent Preparation: Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), hemin, and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). Reconstitute the COX-1 and COX-2 enzymes in the assay buffer.[30]

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the thiazole carboxylic acid inhibitors at various concentrations to the test wells. Include a control without inhibitor (100% activity) and a background control without the enzyme.[30]

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitors to interact with the enzymes.[30]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[30]

-

Absorbance Measurement: Immediately begin monitoring the absorbance at 590 nm in a kinetic mode for a set period (e.g., 5 minutes).[30]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Glyoxalase-I (Glo-I) Inhibition Assay (Spectrophotometric)

This assay measures the Glo-I-catalyzed conversion of the hemithioacetal of methylglyoxal and glutathione to S-D-lactoylglutathione by monitoring the increase in absorbance at 240 nm.[27][32][33][34][35]

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.6), a solution of methylglyoxal, and a solution of reduced glutathione (GSH).[33][35]

-

Substrate Preparation: Pre-incubate the methylglyoxal and GSH solutions in the reaction buffer for about 10 minutes at 25°C to allow for the formation of the hemithioacetal substrate.[33]

-

Assay Procedure: In a UV-transparent cuvette or 96-well plate, add the pre-formed substrate mixture and the Glo-I enzyme solution. Add the thiazole carboxylic acid inhibitor at various concentrations.[34]

-

Absorbance Measurement: Immediately monitor the increase in absorbance at 240 nm over a period of 5 minutes using a spectrophotometer.[33]

-

Data Analysis: Calculate the initial velocity of the reaction. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Metallo-β-Lactamase (MBL) Inhibition Assay

This assay utilizes the chromogenic cephalosporin nitrocefin, which changes color from yellow to red upon hydrolysis by MBLs.[8][36][37][38][39]

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2), a solution of the MBL enzyme, and a solution of nitrocefin.[8]

-

Assay Procedure: In a 96-well plate, add the assay buffer, the MBL enzyme, and the thiazole carboxylic acid inhibitor at various concentrations. Incubate for a defined period to allow for inhibitor binding.[8]

-

Reaction Initiation: Add the nitrocefin solution to initiate the reaction.[8]

-

Absorbance Measurement: Monitor the increase in absorbance at 486 nm over time.[37]

-

Data Analysis: Determine the rate of nitrocefin hydrolysis. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

Thiazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of promising biological activities. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of new drugs targeting cancer, infectious diseases, and inflammatory conditions.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and the identification of biomarkers for patient stratification.

-

Structure-Activity Relationship (SAR) Elucidation: Continued exploration of the chemical space around the thiazole carboxylic acid core will likely lead to the discovery of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

-

In Vivo Efficacy and Safety: Promising lead compounds identified from in vitro studies must be rigorously evaluated in preclinical animal models to assess their efficacy, toxicity, and overall therapeutic potential.

The continued investigation of thiazole carboxylic acids holds great promise for the discovery of novel and effective therapies for a range of human diseases. This technical guide provides a solid foundation for researchers to build upon as they explore the exciting therapeutic potential of this versatile class of molecules.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structures of p53/BCL-2 complex suggest a mechanism for p53 to antagonize BCL-2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The relationship between BcI2, Bax and p53: consequences for cell cycle progression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 20. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 24. academicjournals.org [academicjournals.org]

- 25. MTT (Assay protocol [protocols.io]

- 26. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. New Method for Measuring Glyoxalase I Activity in Biological Tissues [analchemres.org]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

- 31. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 32. academic.oup.com [academic.oup.com]

- 33. Spectrophotometric Method for Determining Glyoxalase 1 Activity in Cerebral Cavernous Malformation (CCM) Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. sigmaaldrich.com [sigmaaldrich.com]

- 35. researchgate.net [researchgate.net]

- 36. content.abcam.com [content.abcam.com]

- 37. nitrocefin.com [nitrocefin.com]

- 38. toku-e.com [toku-e.com]

- 39. nitrocefin.com [nitrocefin.com]

Spectroscopic Profile of 5-Chlorothiazole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chlorothiazole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the structural elucidation, identification, and quality control of this compound.

Spectroscopic Data Summary

The quantitative spectroscopic data for 5-Chlorothiazole-2-carboxylic acid is summarized in the tables below, offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The proton NMR spectrum of 5-Chlorothiazole-2-carboxylic acid is characterized by a single signal for the proton on the thiazole ring. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | Data not available | Singlet | Not applicable |

| -COOH | Data not available | Broad Singlet | Not applicable |

| Solvent: Data not available |

¹³C NMR Spectrum: The carbon NMR spectrum provides insights into the carbon framework of the molecule. Key signals include those for the carbonyl carbon of the carboxylic acid and the carbons of the thiazole ring.

| Carbon | Chemical Shift (δ) ppm |

| C=O | Data not available |

| C-2 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| Solvent: Data not available |

Note: Specific chemical shift values for ¹H and ¹³C NMR are not publicly available in the searched resources. The information provided is based on general principles of NMR spectroscopy for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Chlorothiazole-2-carboxylic acid displays characteristic absorption bands corresponding to its functional groups. The presence of a carboxylic acid is indicated by a broad O-H stretching band and a strong C=O stretching band.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | ~3300-2500 | Broad, Strong |

| C-H (Thiazole) | Stretching | ~3100 | Medium |

| C=O (Carboxylic Acid) | Stretching | ~1700 | Strong |

| C=N (Thiazole) | Stretching | ~1600 | Medium |

| C-O (Carboxylic Acid) | Stretching | ~1300 | Medium |

| C-Cl | Stretching | ~800-600 | Medium-Strong |

| Note: The listed wavenumber ranges are approximate and based on typical values for the respective functional groups. Specific peak values from experimental data are not available in the searched resources. |

Mass Spectrometry (MS)

Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of 5-Chlorothiazole-2-carboxylic acid. The molecular ion peak ([M]⁺) and characteristic isotopic patterns due to the presence of chlorine are key features.

| Fragment Ion | m/z Value | Relative Intensity (%) |

| [M]⁺ (C₄H₂³⁵ClNO₂S) | 162.95 | Data not available |

| [M+2]⁺ (C₄H₂³⁷ClNO₂S) | 164.95 | Data not available |

| Note: The m/z values are calculated based on the molecular formula. Experimental mass spectrometry data detailing the relative intensities and fragmentation patterns were not found in the public domain. |

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the analysis of 5-Chlorothiazole-2-carboxylic acid.

NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid organic compound like 5-Chlorothiazole-2-carboxylic acid is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution to provide a reference point (0 ppm) for the chemical shifts.

-

Data Acquisition:

-

Place the sample in a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, a larger number of scans may be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the Attenuated Total Reflectance (ATR) technique:

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the solid 5-Chlorothiazole-2-carboxylic acid directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Record the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 5-Chlorothiazole-2-carboxylic acid.

Caption: Workflow for the spectroscopic characterization of 5-Chlorothiazole-2-carboxylic acid.

An In-depth Technical Guide on the Physical Properties of 2-chloro-1,3-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-chloro-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The information is compiled from publicly available databases and chemical supplier information, presented in a structured format for ease of reference and comparison.

Chemical Identity and Structure

2-chloro-1,3-thiazole-5-carboxylic acid is a substituted thiazole derivative. The presence of a carboxylic acid group, a chlorine atom, and the thiazole ring imparts specific chemical reactivity and physical characteristics to the molecule.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 2-chloro-1,3-thiazole-5-carboxylic acid[1] |

| CAS Number | 101012-12-8[1][2][3] |

| PubChem CID | 1481389[1] |

| Molecular Formula | C₄H₂ClNO₂S[1][2][4] |

| Molecular Weight | 163.58 g/mol [1][2][4] |

| Canonical SMILES | C1=C(SC(=N1)Cl)C(=O)O[1][3][4] |

| InChI | InChI=1S/C4H2ClNO2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8)[1][3][4] |

| InChIKey | HNJOKQPEJIWTRF-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in research and development. The data available for 2-chloro-1,3-thiazole-5-carboxylic acid are summarized below. It is important to note that some of these values are predicted through computational models and may differ slightly from experimentally determined values.

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Physical Form | Solid, claggy powder | [4] |

| Melting Point | 165.5-167 °C | |

| Boiling Point | 370.2 ± 34.0 °C | (Predicted) |

| Density | 1.693 ± 0.06 g/cm³ | (Predicted) |

| pKa | 2.52 ± 0.10 | (Predicted) |

| Solubility | DMSO (Slightly), Methanol (Slightly)[2] |

| Storage | Inert atmosphere, Store in freezer, under -20°C[2] | |

Spectral Data

Spectroscopic data is essential for structure confirmation and purity assessment. While the actual spectra are not provided here, the availability of various spectral analyses has been noted by chemical suppliers.

-

¹H NMR: Spectrum available.

-

¹³C NMR: Spectrum available.

-

Mass Spectrometry (MS): Data available.

-

Infrared (IR) Spectroscopy: Data available.

Researchers requiring detailed spectral information should consult chemical suppliers or spectroscopic databases directly.

Experimental Protocols

While specific experimental protocols for the determination of physical properties for this exact compound are not detailed in the available literature, this section outlines the standard methodologies that are generally employed for such characterizations.

4.1 Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

-

Methodology: A common method involves using a capillary melting point apparatus.

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.[5]

-

The capillary tube is placed in a heating block or an oil bath alongside a calibrated thermometer.

-

The temperature is increased gradually (typically at a rate of 1-2 °C per minute) near the expected melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6]

-

4.2 Solubility Assessment

Solubility provides insight into the polarity of a molecule and is critical for designing experiments, formulations, and purification methods.

-

Methodology: A standard qualitative solubility test involves:

-

Placing a small, measured amount of the solute (e.g., 25 mg) into a test tube.[9][10]

-

Adding a small volume of the solvent (e.g., 0.75 mL) in portions.[9][10]

-

Vigorously shaking the mixture after each addition at a constant temperature.[10]

-

The compound is classified as soluble if it dissolves completely.[10] For acidic or basic compounds, solubility is also tested in aqueous acidic (5% HCl) and basic (5% NaOH, 5% NaHCO₃) solutions to observe salt formation, which typically increases aqueous solubility.[9][11][12]

-

4.3 pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

-

Methodology: Potentiometric Titration

-

Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a water-methanol mixture for sparingly soluble compounds, to a known concentration (e.g., 10⁻⁴ M).[13][14]

-

Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[13]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[15]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.[13]

-

Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. This point is often identified as the inflection point on the curve.[14][16]

-

Logical Workflow Diagram

The following diagram illustrates the relationship between the molecular structure of 2-chloro-1,3-thiazole-5-carboxylic acid and its key physicochemical properties.

Caption: Relationship between structure and properties.

Safety and Handling

2-chloro-1,3-thiazole-5-carboxylic acid is considered a hazardous substance.

-

Hazards: Harmful if swallowed.[17][18] It is also classified as very toxic to aquatic life with long-lasting effects.[17][18]

-

Precautions: Handle in a well-ventilated area.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[17] Avoid formation of dust and aerosols.[17]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[17] If inhaled, move to fresh air.[17] If swallowed, rinse mouth with water and seek immediate medical attention.[17][18]

This guide is intended for research purposes only. Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional safety protocols.[18]

References

- 1. 2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. 2-Chloro-1,3-thiazole-5-carboxylic Acid | LGC Standards [lgcstandards.com]

- 4. 2-Chloro-1,3-thiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. byjus.com [byjus.com]

- 6. southalabama.edu [southalabama.edu]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. scribd.com [scribd.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

The Expanding Therapeutic Potential of Chlorothiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chlorothiazole scaffold, a cornerstone in medicinal chemistry, has long been recognized for its diuretic and antihypertensive properties. However, recent advancements in drug discovery have unveiled a much broader therapeutic landscape for this versatile heterocyclic moiety. This technical guide provides an in-depth exploration of the burgeoning applications of chlorothiazole and its derivatives, extending beyond their classical use into the realms of oncology, neuroprotection, and anticonvulsant therapies. This document synthesizes key findings, presents quantitative data for comparative analysis, details experimental methodologies for reproducibility, and visualizes the underlying molecular mechanisms.

Diuretic and Antihypertensive Applications

The quintessential application of chlorothiazole lies in its role as a thiazide diuretic for the management of hypertension and edema.[1][2] Its mechanism of action is well-established and targets the distal convoluted tubules of the kidneys.

Mechanism of Action

Chlorothiazide exerts its diuretic effect by inhibiting the sodium-chloride (Na+/Cl-) symporter on the apical membrane of the epithelial cells in the distal convoluted tubule.[3] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubules, resulting in increased urine output (diuresis). This reduction in extracellular fluid and plasma volume contributes to a decrease in blood pressure.[3]

Signaling Pathway: Inhibition of the Na+/Cl- Cotransporter

Caption: Mechanism of chlorothiazide diuretic action in the renal tubule.

Quantitative Data: Clinical Efficacy in Hypertension and Heart Failure

The following tables summarize the blood pressure-lowering effects of chlorothiazide and its derivatives in patients with hypertension and the diuretic effect in patients with decompensated heart failure from various clinical trials.

Table 1: Efficacy of Thiazide Diuretics in Hypertension

| Diuretic | Dose Range (mg/day) | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Reference |

|---|---|---|---|---|

| Hydrochlorothiazide | 6.25 | 4 (95% CI 2 to 6) | 2 (95% CI 1 to 4) | [4] |

| Hydrochlorothiazide | 12.5 | 6 (95% CI 5 to 7) | 3 (95% CI 3 to 4) | [4] |

| Hydrochlorothiazide | 25 | 8 (95% CI 7 to 9) | 3 (95% CI 3 to 4) | [4] |

| Hydrochlorothiazide | 50 | 11 (95% CI 6 to 15) | 5 (95% CI 3 to 7) | [4] |

| Chlorthalidone | 12.5 - 75 | 12.0 (95% CI 10 to 14) | 4 (95% CI 3 to 5) |[4] |

Table 2: Efficacy of Hydrochlorothiazide in Acute Decompensated Heart Failure

| Treatment Group | Outcome | Result | p-value | Reference |

|---|---|---|---|---|

| Hydrochlorothiazide + Furosemide | Change in body weight at 72 hours | -2.3 kg | 0.002 | [5] |

| Placebo + Furosemide | Change in body weight at 72 hours | -1.5 kg | 0.002 | [5] |

| Hydrochlorothiazide + Furosemide | 24-hour diuresis | 1775 mL | 0.05 | [5] |

| Placebo + Furosemide | 24-hour diuresis | 1400 mL | 0.05 | [5] |

| Hydrochlorothiazide 50 mg + Furosemide | Daily weight reduction | -1.78 ± 1.08 kg/day | 0.062 | [6][7] |

| Placebo + Furosemide | Daily weight reduction | -1.05 ± 1.51 kg/day | 0.062 |[6][7] |

Neuroprotective Applications

Analogues of chlormethiazole, a thiazole derivative, have demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases such as stroke and Alzheimer's disease.[8][9] The mechanism of action is multifaceted, involving both GABA-A receptor-dependent and -independent pathways.

Mechanism of Action

Chlormethiazole and its analogues can potentiate the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to neuronal hyperpolarization and a reduction in excitotoxicity.[8][9] This is particularly relevant in conditions like cerebral ischemia where excessive glutamate release leads to neuronal damage. Some analogues, however, exhibit neuroprotection through GABA-A independent mechanisms, suggesting the involvement of other cellular targets.[8][9]

Signaling Pathway: GABA-A Receptor Modulation

References

- 1. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. Trimetazidine as a potential neuroprotectant in transient global ischemia in gerbils: a behavioral and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blood pressure-lowering efficacy of monotherapy with thiazide diuretics for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and Efficacy of the Combination of Loop With Thiazide-Type Diuretics in Patients With Decompensated Heart Failure - American College of Cardiology [acc.org]

- 6. Effect of adding hydrochlorothiazide to usual treatment of patients with acute decompensated heart failure: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of adding hydrochlorothiazide to usual treatment of patients with acute decompensated heart failure: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to Thiazole-Based Carboxylic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of thiazole-based carboxylic acids, a class of heterocyclic compounds of significant interest in medicinal chemistry. The unique structural and electronic properties of the thiazole ring, combined with the versatile reactivity of the carboxylic acid group, make this scaffold a cornerstone in the development of novel therapeutic agents. This document details their synthesis, diverse biological activities, and the experimental protocols used for their evaluation, presenting quantitative data and visualizing key processes to facilitate further research and development.

Synthesis of Thiazole-Based Carboxylic Acids

The construction of the thiazole ring is a fundamental step in accessing these compounds. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most common and versatile methods.[1][2][3] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[2][3] Variations of this method, along with others like the Gabriel synthesis, allow for the creation of a diverse library of substituted thiazole derivatives.[3][4]

General Synthetic Workflow

A common route to synthesize thiazole carboxamide derivatives, which are frequently explored for their biological activities, begins with the formation of the core thiazole carboxylic acid, followed by amide coupling.

Caption: Workflow for the synthesis of thiazole carboxamide derivatives.

Experimental Protocol: Synthesis of Thiazole Carboxamide Derivatives

This protocol is a representative example adapted from methodologies for synthesizing COX inhibitors.[5][6]

Step 1: Carboxylic Acid Activation

-

Dissolve the starting 2-(Aryl)-4-methylthiazole-5-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq) and 4-Dimethylaminopyridine (DMAP) (0.3 eq) to the solution.

-

Stir the mixture under an inert argon atmosphere at room temperature for approximately 30 minutes to activate the carboxylic acid.

Step 2: Amide Coupling

-

Add the desired substituted aniline derivative (1.0 eq) to the reaction mixture.

-

Continue stirring the mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, extract the reaction mixture with an appropriate aqueous acid (e.g., 1N HCl) and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., n-hexane:ethyl acetate) to obtain the final thiazole carboxamide derivative.[6]

Biological Activities and Therapeutic Potential

Thiazole-based carboxylic acids and their derivatives exhibit a remarkably broad spectrum of pharmacological activities, making them privileged scaffolds in drug discovery.[7][8][9]

Anticancer Activity

Thiazole derivatives have shown significant potential as anticancer agents.[9] They have been designed to inhibit various targets crucial for cancer cell proliferation and survival.

Mechanism of Action: Many thiazole-based compounds exert their anticancer effects by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or c-Met kinase, which are critical for tumor angiogenesis and metastasis.[10][11] Others function by inducing cell cycle arrest and apoptosis.[10] For example, certain novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones have demonstrated potent inhibition of VEGFR-2.[10]

Table 1: In Vitro Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | Target/Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 4c | MCF-7 (Breast) | Cytotoxicity | 2.57 ± 0.16 | [10] |

| Compound 4c | HepG2 (Liver) | Cytotoxicity | 7.26 ± 0.44 | [10] |

| Compound 4c | - | VEGFR-2 Inhibition | 0.15 | [10] |

| Dasatinib Analog (6d) | K563 (Leukemia) | Antiproliferative | Comparable to Dasatinib | [12] |

| Dasatinib Analog (6d) | MCF-7 (Breast) | Antiproliferative | 20.2 | [12] |

| Compound 93 | - | Broad Spectrum | - | [13] |

| Compound 95 | MCF-7 (Breast) | Antiproliferative | 0.04 | [13] |

| Compound 96 | MCF-7 (Breast) | Antiproliferative | 0.02 |[13] |

Anti-inflammatory Activity

A significant area of research has focused on thiazole carboxamides as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5][6][14]

Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2). Thiazole derivatives have been developed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[5] These compounds bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.

Caption: Mechanism of thiazole derivatives as selective COX-2 inhibitors.

Table 2: COX Enzyme Inhibition by Thiazole Carboxamide Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 2b | 0.239 | 0.191 | 1.251 | [5] |

| Compound 2a | >50 | 0.958 | >52.19 | [5] |

| Compound 2j | 1.442 | 0.957 | 1.507 | [5] |

| Compound 2h | 58.2% inhibition @ 5µM | 81.5% inhibition @ 5µM | - |[6] |

Antimicrobial and Antifungal Activity

The thiazole scaffold is a component of many approved antimicrobial drugs, and research continues to produce novel derivatives with potent activity against resistant pathogens.[15][16][17]

Mechanism of Action: Thiazole-based compounds can act through various antimicrobial mechanisms. One promising strategy involves the inhibition of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics.[18] 2-Aminothiazole-4-carboxylic acids have been developed as broad-spectrum MBL inhibitors, restoring the efficacy of antibiotics like Meropenem against resistant bacteria.[18] Other derivatives have shown direct antibacterial and antifungal effects, with structure-activity relationship studies indicating that specific substitutions are crucial for potency against different microbial strains.[17][19][20]

Table 3: Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Organism | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Thiazolyl-Azetidinones | E. coli | Antibacterial | 100 | [19] |

| Thiazolyl-Azetidinones | P. aeruginosa | Antibacterial | 100 | [19] |

| Thiazolyl-Pyrazolines | S. pneumoniae | Antibacterial | 0.03 - 7.81 | [17][19] |

| Thiazolyl-Pyrazolines | E. coli | Antibacterial | 0.03 - 7.81 | [17][19] |

| Bisthiazolyl Derivatives | S. aureus | Antibacterial | 3.125 | [16] |

| Maleic Acid Hybrids | M. tuberculosis | Anti-tubercular | 6.25 |[16] |

Key Experimental Protocols for Biological Evaluation

Standardized assays are critical for evaluating the therapeutic potential of newly synthesized compounds.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. This protocol is based on methods used to evaluate novel anticancer thiazoles.[10]

Caption: Standard workflow for an MTT-based cell viability assay.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives. Include a negative control (vehicle, e.g., DMSO) and a positive control (a standard cytotoxic drug, e.g., Staurosporine).

-

Incubation: Incubate the treated plates for 48-72 hours.

-